

ACHN-975 TFA: A Technical Whitepaper on its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACHN-975 TFA

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Abstract

ACHN-975, a potent and selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), emerged as a promising novel antibiotic against multidrug-resistant Gram-negative bacteria. This technical guide provides an in-depth overview of the discovery and development of **ACHN-975 TFA**, from its mechanism of action and in vitro activity to its in vivo efficacy and the clinical findings that ultimately led to the cessation of its development. This document consolidates key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to serve as a comprehensive resource for researchers in the field of antibiotic drug discovery.

Introduction

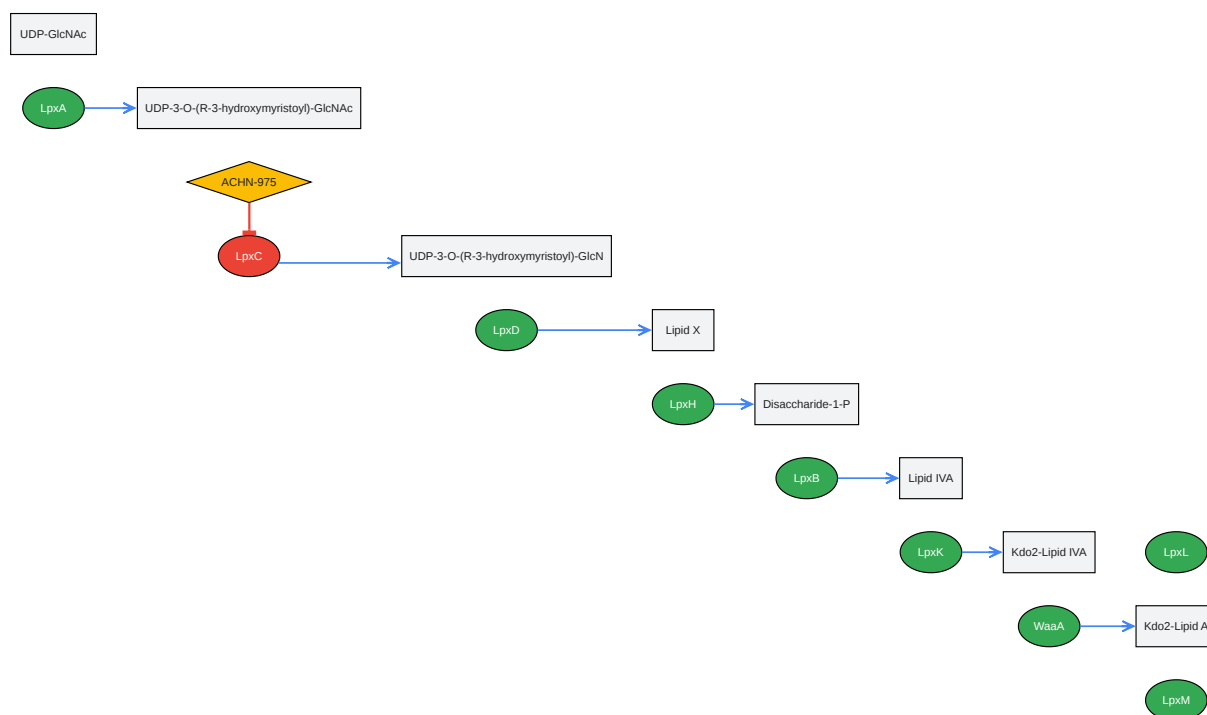
The rise of antibiotic resistance, particularly among Gram-negative pathogens, poses a significant threat to global health. The novel target, LpxC, an essential enzyme in the biosynthesis of lipid A, a critical component of the outer membrane of most Gram-negative bacteria, has been a focus of intense research.[1][2] ACHN-975 was the first LpxC inhibitor to advance into human clinical trials, representing a significant step forward in the pursuit of new treatments for these challenging infections.[1][3] This whitepaper details the scientific journey of **ACHN-975 TFA**, offering insights into its preclinical and clinical development.

Mechanism of Action

ACHN-975 exerts its bactericidal activity by inhibiting LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway. This pathway is essential for the formation of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bacterial cell death.

Lipid A Biosynthesis Pathway

The biosynthesis of lipid A is a multi-step enzymatic process. ACHN-975 specifically targets the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.



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Caption: Lipid A Biosynthesis Pathway and the inhibitory action of ACHN-975 on LpxC.

Discovery and Synthesis

ACHN-975 was discovered through an extensive research campaign by Achaogen to identify novel LpxC inhibitors with potent activity against *Pseudomonas aeruginosa*. While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic scheme for analogous tetrahydropyran-based LpxC inhibitors has been published and involves a multi-step process.

Preclinical Development

In Vitro Activity

ACHN-975 demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant isolates.

Table 1: In Vitro Activity of ACHN-975

Organism/Group	MIC50 (µg/mL)	MIC90 (µg/mL)	IC50 (nM)	Reference(s)
Enterobacteriaceae	0.5	2	0.02	
<i>Pseudomonas aeruginosa</i>	0.06	0.25	-	
<i>Acinetobacter baumannii</i>	-	>64	-	

In Vivo Efficacy

The in vivo efficacy of ACHN-975 was evaluated in a neutropenic mouse thigh infection model against *P. aeruginosa*.

Table 2: In Vivo Efficacy of ACHN-975 in a Neutropenic Mouse Thigh Infection Model (*P. aeruginosa* ATCC 27853)

Dose (mg/kg)	Route	Dosing Regimen	Change in Bacterial Titer (log10 CFU/thigh) at 4h	Reference(s)
5	Intraperitoneal	Single dose	Steady reduction	
10	Intraperitoneal	Single dose	Steady reduction	
30	Intraperitoneal	Single dose	Steady reduction	

Clinical Development

ACHN-975 was the first LpxC inhibitor to enter Phase 1 clinical trials (NCT01597947).

Phase 1 Clinical Trial

The Phase 1 study was a randomized, double-blind, placebo-controlled, single-ascending-dose trial designed to assess the safety, tolerability, and pharmacokinetics of ACHN-975 in healthy volunteers. However, the trial revealed a peak plasma concentration (C_{max})-driven dose-limiting toxicity of transient hypotension without tachycardia. This adverse cardiovascular effect ultimately led to the discontinuation of the clinical development of ACHN-975.

Experimental Protocols

LpxC Enzyme Inhibition Assay

A high-throughput mass spectrometry assay is a robust method to measure the catalytic activity of LpxC.

Protocol:

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing the LpxC enzyme, the native substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and the test compound (e.g., ACHN-975) in an appropriate buffer.
- **Incubation:** Incubate the reaction mixture at a controlled temperature to allow the enzymatic reaction to proceed.

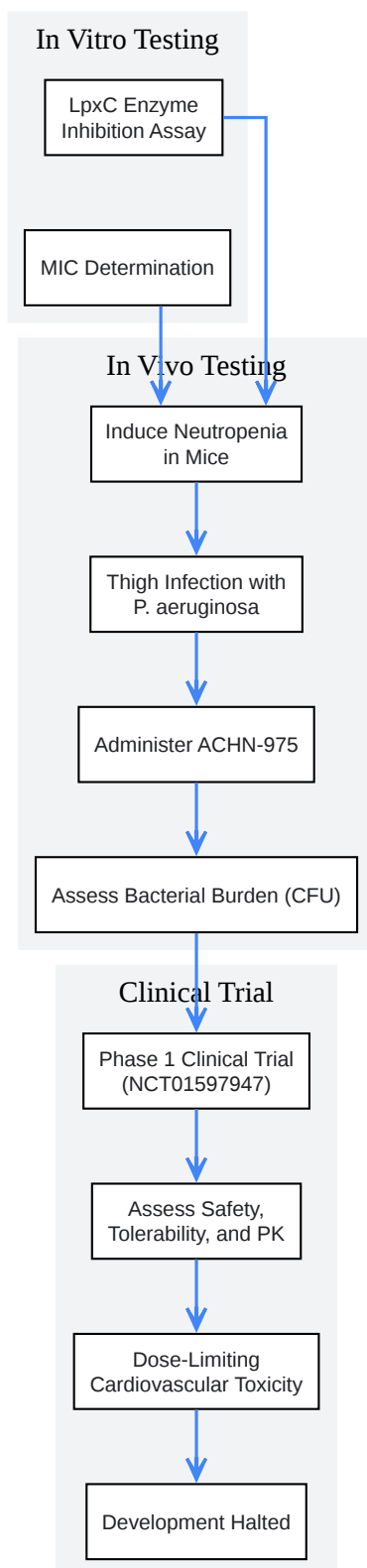
- **Quenching:** Stop the reaction by adding a quenching solution (e.g., acid).
- **Analysis:** Analyze the reaction mixture using a RapidFire mass spectrometry platform to measure the quantities of both the substrate and the reaction product.
- **Data Interpretation:** The ratio of product to substrate is used to determine the level of enzyme inhibition by the test compound.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

Protocol:

- **Induction of Neutropenia:** Render mice neutropenic by intraperitoneal administration of cyclophosphamide. This is typically done over a period of a few days leading up to the infection.
- **Infection:** Inoculate the thigh muscle of the neutropenic mice with a standardized suspension of the bacterial pathogen (e.g., *P. aeruginosa*).
- **Treatment:** Administer the test compound (e.g., ACHN-975) at various doses and schedules. A control group receives a vehicle.
- **Assessment of Bacterial Burden:** At predetermined time points, euthanize the mice, aseptically remove the thigh muscle, and homogenize the tissue.
- **Colony Forming Unit (CFU) Enumeration:** Perform serial dilutions of the tissue homogenate and plate on appropriate agar medium to determine the number of viable bacteria (CFU) per gram of tissue.
- **Data Analysis:** Compare the bacterial burden in the treated groups to the control group to assess the efficacy of the antimicrobial agent.



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Caption: High-level workflow for the discovery and development of ACHN-975.

Conclusion

ACHN-975 TFA represented a significant advancement in the development of novel antibiotics targeting Gram-negative pathogens. Its potent in vitro and in vivo activity validated LpxC as a viable antibacterial target. However, the unforeseen cardiovascular toxicity observed in Phase 1 clinical trials highlighted the challenges inherent in drug development, even for highly promising candidates. The extensive research and data generated during the ACHN-975 program provide invaluable insights and a foundation for the continued pursuit of safe and effective LpxC inhibitors and other novel antimicrobial agents. The detailed structural information of ACHN-975 bound to LpxC, for instance, offers a critical template for the rational design of next-generation inhibitors with improved safety profiles. The journey of ACHN-975 underscores the importance of rigorous preclinical safety assessments and the complex interplay between efficacy and toxicity in the development of new medicines.

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